N-Methylthiomorpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylthiomorpholine-4-carboxamide is a heterocyclic organic compound with the molecular formula C₆H₁₂N₂OS. It is a derivative of thiomorpholine, featuring a carboxamide group and a methyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylthiomorpholine-4-carboxamide typically involves the reaction of thiomorpholine with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methylthiomorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The methyl group on the nitrogen can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkylating agents like methyl iodide or benzyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various N-alkyl or N-aryl derivatives.
Scientific Research Applications
N-Methylthiomorpholine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Methylthiomorpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: The parent compound without the carboxamide and methyl groups.
N-Methylthiomorpholine: Similar structure but lacks the carboxamide group.
Thiomorpholine-4-carboxamide: Lacks the methyl group on the nitrogen .
Uniqueness
N-Methylthiomorpholine-4-carboxamide is unique due to the presence of both the carboxamide and methyl groups, which can influence its chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C6H12N2OS |
---|---|
Molecular Weight |
160.24 g/mol |
IUPAC Name |
N-methylthiomorpholine-4-carboxamide |
InChI |
InChI=1S/C6H12N2OS/c1-7-6(9)8-2-4-10-5-3-8/h2-5H2,1H3,(H,7,9) |
InChI Key |
CDBOGIYYJYYRHB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N1CCSCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.